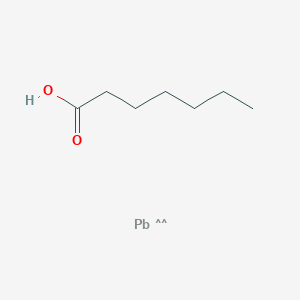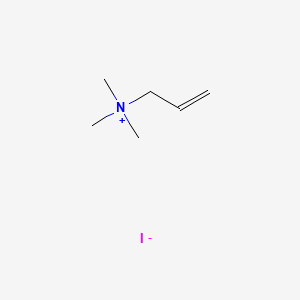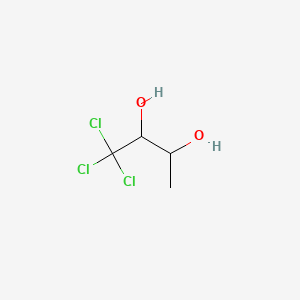
Heptanoic acid--lead (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid–lead (1/1) is a chemical compound consisting of heptanoic acid and lead in a 1:1 ratioIt is a colorless, oily liquid with a rancid odor and is slightly soluble in water but highly soluble in organic solvents . Lead, a heavy metal with the symbol Pb, is known for its high density and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoic acid can be synthesized through the oxidation of heptanol using strong oxidizing agents such as potassium permanganate or chromium trioxide . Another method involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield heptanoic acid .
Industrial Production Methods
Industrial production of heptanoic acid often involves the pyrolysis of ricinoleic acid, obtained from castor bean oil, to produce heptanal, which is then oxidized to heptanoic acid . The lead component is typically introduced through a reaction with lead salts under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid undergoes various chemical reactions, including:
Oxidation: Heptanoic acid can be further oxidized to produce heptanoic acid derivatives.
Reduction: Reduction of heptanoic acid can yield heptanol.
Substitution: Heptanoic acid can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification reactions.
Major Products
Esters: Formed through esterification reactions with alcohols.
Heptanol: Produced through reduction reactions.
Scientific Research Applications
Heptanoic acid–lead (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and toxicity.
Industry: Utilized in the production of lubricants, plasticizers, and solvents.
Mechanism of Action
The mechanism of action of heptanoic acid–lead (1/1) involves the interaction of heptanoic acid with biological molecules and the toxic effects of lead. Heptanoic acid can interact with enzymes and proteins, affecting their function. Lead, on the other hand, can interfere with various biochemical pathways, leading to toxicity .
Comparison with Similar Compounds
Similar Compounds
Hexanoic Acid: A six-carbon chain carboxylic acid with similar properties but a shorter chain length.
Octanoic Acid: An eight-carbon chain carboxylic acid with similar properties but a longer chain length.
Uniqueness
Heptanoic acid–lead (1/1) is unique due to the combination of heptanoic acid’s chemical properties and lead’s high density and toxicity. This combination results in distinct chemical and biological interactions compared to other similar compounds .
Properties
CAS No. |
16180-10-2 |
|---|---|
Molecular Formula |
C7H14O2Pb |
Molecular Weight |
337 g/mol |
InChI |
InChI=1S/C7H14O2.Pb/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9); |
InChI Key |
HKBQPJCURDTRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)O.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13733762.png)






